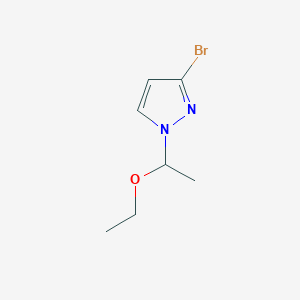
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, also known as Idebenone, is a synthetic analog of Coenzyme Q10. It is a potent antioxidant that has been used in various scientific research studies due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases, mitochondrial disorders, and skin aging.
Wirkmechanismus
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. It also enhances mitochondrial function by increasing ATP production and reducing reactive oxygen species production. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to improve cardiac function in animal models of heart failure. In addition, 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has been shown to improve skin aging by reducing the appearance of fine lines and wrinkles.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also readily available for purchase from various chemical suppliers. However, 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one. One area of interest is its potential use in the treatment of mitochondrial disorders, such as Leber's hereditary optic neuropathy. Another area of interest is its potential use in the treatment of skin cancer, as it has been shown to have anti-cancer properties in vitro. Additionally, further research is needed to determine the optimal dosing and administration of 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one in various therapeutic applications.
Synthesemethoden
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one is synthesized from 2,5-dihydroxybenzoic acid via a multi-step process. The first step involves the conversion of 2,5-dihydroxybenzoic acid to 2,5-dimethoxybenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 2-(2,5-dimethoxyphenyl)-3-methylbut-2-enoic acid. The final step involves the cyclization of this intermediate to form 3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one.
Eigenschaften
IUPAC Name |
3-[2-(2,5-dihydroxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c17-9-5-6-13(18)12(7-9)14(19)8-15-10-3-1-2-4-11(10)16(20)21-15/h1-7,15,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONYLPOWYEXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,5-dihydroxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)


![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)
![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)


![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

